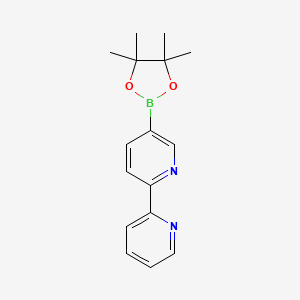

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine is a boron-containing heterocyclic compound featuring a 2,2'-bipyridine backbone with a pinacol boronate ester substituent at the 5-position of one pyridine ring. This structure combines the chelating properties of bipyridine with the reactivity of boronate esters, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and coordination chemistry. The bipyridine moiety enhances metal-binding capabilities, while the boronate group facilitates carbon-carbon bond formation under catalytic conditions .

Properties

IUPAC Name |

2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-9-14(19-11-12)13-7-5-6-10-18-13/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVHPTIORSDZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Mechanistic Insights

The most efficient route to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine involves iridium-catalyzed direct C–H borylation. This method leverages the regioselective activation of aromatic C–H bonds, typically at the 5-position of 2,2'-bipyridine, using bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as boron sources. The catalytic system commonly comprises [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) and a nitrogen-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), to enhance activity and selectivity.

The mechanism proceeds through oxidative addition of the C–H bond to iridium, followed by borylation and reductive elimination. The steric and electronic properties of the ligand critically influence regioselectivity, favoring borylation at the electron-deficient 5-position of the bipyridine framework.

Experimental Procedure

-

Reaction Setup: In a nitrogen-glovebox, a Schlenk tube is charged with [Ir(OMe)(COD)]₂ (0.05 mmol), dtbpy (0.10 mmol), and B₂pin₂ (10.5 mmol).

-

Solvent Addition: Anhydrous hexane (30 mL) is added, and the mixture is stirred at 50°C for 10 min to form a dark red catalytic solution.

-

Substrate Introduction: 2,2'-Bipyridine (19.9 mmol) is injected, and the reaction is maintained at 50°C for 6–12 h.

-

Work-Up: The mixture is diluted with hexane, washed with water, and dried over MgSO₄.

-

Purification: Volatiles are removed under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/EtOAc) to yield the title compound as a white solid.

Key Conditions:

Heterogeneous Catalysis with Immobilized Iridium

Ir-BPy-PMO as a Recyclable Catalyst

Recent advancements employ periodic mesoporous organosilica (PMO) functionalized with bipyridine ligands (Ir-BPy-PMO) to anchor iridium centers. This heterogeneous system facilitates catalyst recovery and reuse without significant activity loss.

-

Catalyst Preparation: BPy-PMO (0.226 mmol) is treated with [Ir(OMe)(COD)]₂ in hexane to immobilize iridium.

-

Borylation Reaction: A mixture of Ir-BPy-PMO (0.005 mmol Ir), 2,2'-bipyridine (1.33 mmol), and HBpin (0.66 mmol) in cyclohexane is stirred at 80°C for 12 h.

-

Isolation: The catalyst is filtered, and the product is purified via chromatography.

Advantages:

-

Recyclability: >5 cycles with <5% yield drop

-

Solvent Compatibility: Performs optimally in non-polar media

Optimization of Reaction Parameters

Ligand Effects

The choice of ligand profoundly impacts efficiency:

Solvent and Temperature

-

Hexane: Minimizes side reactions compared to polar solvents.

-

Elevated Temperatures (50–80°C): Accelerate C–H activation while maintaining selectivity.

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

-

HPLC: >98% purity (C₁₈ column, MeOH/H₂O = 70:30).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine primarily undergoes substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3)

Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C

Major Products

The major products of reactions involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine are typically bipyridine derivatives with various substituents, depending on the boronic acid used in the reaction .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. This property is leveraged in catalysis, where the compound acts as a ligand to stabilize the metal center and facilitate various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other pinacol boronate esters with aromatic or heteroaromatic backbones. Key structural analogs include:

Reactivity in Cross-Coupling Reactions

- Bipyridine Boronate : The 2,2'-bipyridine backbone enhances stability in metal-catalyzed reactions. Its boronate group participates efficiently in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides. However, steric hindrance from the bipyridine may slow reactivity compared to simpler aryl boronates .

- Benzofuran and Thiophene Analogues : Compounds like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene () exhibit higher reactivity due to reduced steric bulk and electron-rich heteroaromatic systems, favoring coupling with aryl chlorides .

- Chloro-Amino Pyridine Boronate: The electron-withdrawing chloro group and electron-donating amino substituent () create a polarized system, enabling selective coupling in complex pharmaceutical syntheses .

Physical and Electronic Properties

- Solubility : Bipyridine boronates are less soluble in polar solvents compared to morpholine-substituted analogs (e.g., 4-[5-boronate-pyridinyl]morpholine, ), which benefit from the hydrophilic morpholine group .

- Thermal Stability : Benzofuran and thiophene boronates () exhibit lower melting points (72–135°C) than rigid bipyridine systems, reflecting differences in molecular packing .

- Electronic Effects : The trifluoromethyl group in 3-(boronate)-5-CF3-pyridine () significantly lowers the LUMO energy, enhancing electrophilicity for nucleophilic reactions .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine is a boron-containing compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C14H18BNO2

- Molecular Weight : 241.11 g/mol

- CAS Number : 754214-56-7

- Structure : The compound features a bipyridine core substituted with a dioxaborolane moiety.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, studies indicate that compounds with similar structural motifs can effectively inhibit GSK-3β and DYRK1A kinases, which are implicated in neurodegenerative diseases and cancer.

- Antioxidant Properties : The dioxaborolane structure may confer antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Assay Type | Result | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 = 150 nM | |

| Cytotoxicity (HT-22 Cells) | No significant cytotoxicity up to 100 µM | |

| Anti-inflammatory (BV-2 Cells) | Reduced NO and IL-6 levels at 1 µM |

Case Studies

- DYRK1A Inhibition : In a recent study utilizing AI-driven design methods for drug discovery, derivatives of this compound exhibited potent DYRK1A inhibition with nanomolar IC50 values. This positions it as a promising candidate for further development as a therapeutic agent in conditions like Down syndrome and Alzheimer's disease .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The presence of the dioxaborolane moiety was essential for enhancing cell survival against oxidative stress-induced apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine?

- Methodological Answer : The compound is typically synthesized via iridium-catalyzed borylation of a bipyridine precursor. For example, pyrene derivatives are borylated using an Ir catalyst prepared in situ from [IrCl(cod)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) in the presence of NaOMe . Subsequent Suzuki-Miyaura cross-coupling with halogenated intermediates (e.g., 5-iodo-2′-deoxyuridine) employs Pd catalysts like 1,1′-bis[(diphenylphosphanyl)ferrocene]dichloropalladium(II) in THF/MeOH/H₂O mixtures. Reaction optimization includes temperature control (60–80°C) and inert atmosphere (argon) to prevent boronate hydrolysis .

Q. How can the purity and structure of this compound be validated after synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, the tetramethyl groups on the dioxaborolane ring appear as a singlet near δ 1.24 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with calculated masses (e.g., C₂₁H₂₁BN₂O₂S₃: 440.09) .

- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Crystallization in hexanes/EtOAc yields crystals suitable for single-crystal diffraction, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .

Q. What are the key applications of this compound in organic synthesis?

- Methodological Answer : Primarily used in Suzuki-Miyaura cross-couplings to form biaryl bonds. The boronate ester acts as a nucleophilic partner, reacting with aryl halides (e.g., iodides) under Pd catalysis (e.g., Pd(PPh₃)₄). Applications include synthesizing fluorescent nucleosides for DNA studies and π-conjugated ligands for optoelectronic materials . Reaction conditions (solvent polarity, base selection) significantly impact yields .

Advanced Research Questions

Q. How does the electronic coupling between the bipyridine and boronate moieties influence reactivity?

- Methodological Answer : The bipyridine’s π-conjugation modulates electron density at the boron center, affecting cross-coupling efficiency. Comparative studies with simpler boronic esters (e.g., pinacolborane) show enhanced stability in aqueous media due to steric protection by tetramethyl groups . DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior in catalytic cycles .

Q. What alternative catalytic systems can be employed for borylation of bipyridine derivatives?

- Methodological Answer : Rhodium catalysts (e.g., RhCl(PPh₃)₃) with monodentate ligands (e.g., PPh₃) enable regioselective borylation of bipyridines. A protocol involves stirring substrate and HBpin (1.1 eq.) in anhydrous THF at 25°C under argon. Column chromatography (hexanes:EtOAc gradient) isolates isomers (e.g., 317 vs. iso-317), with isomer ratios quantified via ¹H NMR integration .

Q. How does this compound compare to other bipyridine-based ligands in coordination chemistry?

- Methodological Answer : The boronate group introduces Lewis acidity , enabling dual functionality as a ligand and cross-coupling precursor. In contrast, 4,4′-dimethyl-2,2′-bipyridine lacks boronate reactivity but offers stronger σ-donation for stabilizing transition metals (e.g., Ru in dye-sensitized solar cells) . Electrochemical studies (cyclic voltammetry in CH₃CN) reveal redox potentials shifted by ~0.2 V compared to non-boronated analogs, impacting catalytic activity in CO₂ reduction .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the dioxaborolane ring and weak diffraction due to low crystal quality. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.